molecular formula C6H9NO B2637372 3-Methyltetrahydrofuran-3-carbonitrile CAS No. 1490415-28-5

3-Methyltetrahydrofuran-3-carbonitrile

Cat. No.: B2637372
CAS No.: 1490415-28-5
M. Wt: 111.144
InChI Key: KPBGRFCRMZARSP-UHFFFAOYSA-N
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Description

. Its unique structure, which includes a tetrahydrofuran ring substituted with a methyl group and a nitrile group, makes it an interesting subject for scientific investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyltetrahydrofuran-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a nitrile-containing alcohol, in the presence of a strong acid or base. The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and selectivity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyltetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

3-Methyltetrahydrofuran-3-carbonitrile has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Drug Discovery: The compound’s unique structure makes it a valuable intermediate in the development of new drugs.

    Industrial Research: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Methyltetrahydrofuran-3-carbonitrile exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In drug discovery, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: Similar in structure but lacks the nitrile group, making it less versatile in certain reactions.

    Tetrahydrofuran: A common solvent in organic chemistry, but without the methyl and nitrile substituents.

    2-Amino-4H-pyran-3-carbonitrile: Shares the nitrile group but has a different ring structure, leading to different reactivity and applications.

Uniqueness

3-Methyltetrahydrofuran-3-carbonitrile’s combination of a tetrahydrofuran ring with both a methyl and a nitrile group provides unique reactivity and versatility, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-methyloxolane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-6(4-7)2-3-8-5-6/h2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBGRFCRMZARSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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